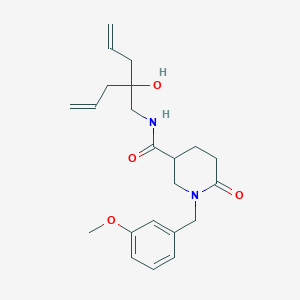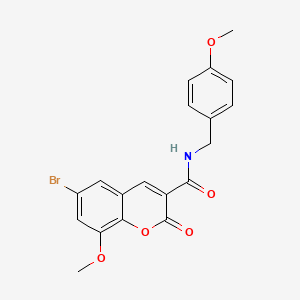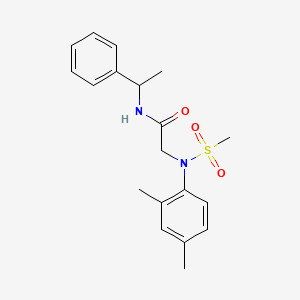![molecular formula C9H7ClN4O B6114716 3-[(3-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6114716.png)
3-[(3-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one, also known as CCTO, is a chemical compound that belongs to the family of triazine derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture.
作用机制
The exact mechanism of action of 3-[(3-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In cancer cells, 3-[(3-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one has been shown to induce apoptosis (programmed cell death) by activating caspases and disrupting the mitochondrial membrane potential. In materials science, 3-[(3-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one has been found to exhibit ferroelectric and piezoelectric properties, which are related to its crystal structure and electronic properties.
Biochemical and Physiological Effects:
3-[(3-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one has been shown to have various biochemical and physiological effects, depending on the target organism and cell type. In cancer cells, it has been shown to inhibit cell proliferation, induce apoptosis, and disrupt the cell cycle. In materials science, it has been found to exhibit high dielectric constant and low loss tangent, which are desirable properties for certain electronic applications. In agriculture, it has been shown to selectively inhibit the growth of certain plant and insect species, while being relatively safe for other organisms.
实验室实验的优点和局限性
The advantages of using 3-[(3-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one in lab experiments include its relatively low cost, easy synthesis, and diverse range of applications. However, the limitations include its low solubility in certain solvents, potential toxicity towards certain organisms, and limited understanding of its mechanism of action.
未来方向
There are several future directions for research on 3-[(3-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one, including:
1. Investigating its potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's.
2. Developing new synthetic methods to improve the purity and yield of the product.
3. Studying its mechanism of action in more detail to identify new targets for drug development.
4. Exploring its potential applications in energy storage and conversion, such as in batteries and solar cells.
5. Investigating its potential as a biosensor for detecting specific biomolecules and pathogens.
合成方法
3-[(3-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one can be synthesized using various methods, including the reaction of 3-amino-1,2,4-triazin-5(2H)-one with 3-chloroaniline in the presence of a catalyst. Other methods involve the use of different starting materials and reaction conditions. The purity and yield of the product can be optimized by adjusting the reaction parameters.
科学研究应用
3-[(3-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. In materials science, it has been used as a precursor for the synthesis of high-temperature superconductors and ferroelectric materials. In agriculture, it has been tested as a herbicide and pesticide due to its selective toxicity towards certain plant and insect species.
属性
IUPAC Name |
3-(3-chloroanilino)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O/c10-6-2-1-3-7(4-6)12-9-13-8(15)5-11-14-9/h1-5H,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOWSDMIHQHIAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NN=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate](/img/structure/B6114658.png)
![2-[1-cyclopentyl-4-(3-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6114662.png)



![N-(1,3-benzoxazol-2-ylmethyl)-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B6114695.png)
![N-(4-chlorophenyl)-N'-{2-[4-(2-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B6114701.png)
![1-cyclopentyl-4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone](/img/structure/B6114705.png)

![7,7-dimethyl-4-(4-methylphenyl)-1-[(2-methyl-2-propen-1-yl)thio]-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6114708.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-isopropyl-2-piperazinyl]ethanol](/img/structure/B6114735.png)
![1-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6114742.png)